N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide

Solid-state chemistry Crystal engineering Polymorph risk assessment

This 2-nitrobenzamide-benzothiazole hybrid (CAS 312527-26-7) is the ortho-nitro positional isomer, distinguished by a six-membered intramolecular hydrogen bond between the nitro oxygen and amide N–H that constrains the conformational ensemble. Unlike the 3-nitro and 4-nitro analogs, the ortho-nitro substitution forces dispersion-dominated crystal packing and introduces steric and electronic constraints critical for interpretable SAR, nitroreductase-responsive fluorescent probe development, and co-crystal engineering. The 4-hydroxyl group provides a derivatizable handle and additional H-bond donor. Choose this specific isomer to ensure experimental reproducibility and avoid false screening results caused by isomeric contamination.

Molecular Formula C20H13N3O4S
Molecular Weight 391.4
CAS No. 312527-26-7
Cat. No. B2950756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide
CAS312527-26-7
Molecular FormulaC20H13N3O4S
Molecular Weight391.4
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)[N+](=O)[O-]
InChIInChI=1S/C20H13N3O4S/c24-17-10-9-12(21-19(25)13-5-1-3-7-16(13)23(26)27)11-14(17)20-22-15-6-2-4-8-18(15)28-20/h1-11,24H,(H,21,25)
InChIKeyGQBDWKBQWPACSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide (CAS 312527-26-7): Structural Identity and Compound Class Placement for Informed Procurement


N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide (CAS 312527-26-7) is a synthetic small molecule with molecular formula C₂₀H₁₃N₃O₄S and molecular weight 391.4 g/mol, characterized by a benzothiazole core linked at the 2-position to a 4-hydroxyphenyl ring, which bears a 2-nitrobenzamide substituent at the meta position relative to the benzothiazole attachment. The compound belongs to the benzothiazole-benzamide hybrid class, a scaffold extensively explored in medicinal chemistry for antimicrobial, anticancer, and kinase-inhibitory applications. Its computed physicochemical profile includes XLogP3 of 4.3, topological polar surface area of 136 Ų, two hydrogen bond donors, and six hydrogen bond acceptors, placing it within oral drug-like chemical space per Lipinski guidelines [1]. The compound is catalogued in the PubChem database (CID 4097310) and is commercially available from multiple vendors as a research-grade screening compound, with pricing typically in the range of $250–$300 for milligram quantities . Compared to its closest positional isomers—the 3-nitro and 4-nitro benzamide variants—the ortho-nitro (2-nitro) substitution pattern introduces unique steric and electronic constraints that influence molecular geometry, intermolecular interactions, and spectroscopic properties, as established by crystallographic studies on the closely related N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide series [2].

Why N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide Cannot Be Casually Substituted by Its Positional Isomers or Des-Hydroxy Analogs


Within the benzothiazole-hydroxyphenyl-nitrobenzamide family, even minor positional changes produce non-trivial alterations in molecular geometry, solid-state packing, and photophysical behavior that directly affect experimental reproducibility and data interpretability. Crystallographic analysis of the structurally analogous N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide series demonstrates that the ortho-nitro congener crystallizes in a distinct monoclinic P2₁/n space group with a distorted geometry driven by steric hindrance, whereas the meta-nitro derivative adopts the C2/c space group with the most planar conformation and the para-nitro analogue crystallizes in the orthorhombic Pbcn system [1]. These differences propagate into divergent dispersion-force-dominated versus electrostatic-force-dominated crystal packing, affecting solubility, melting behavior, and long-term solid-state stability [1]. Furthermore, the presence of the 4-hydroxyl group on the central phenyl ring—absent in simpler analogs such as N-(1,3-benzothiazol-2-yl)-2-nitrobenzamide (CAS 35353-21-0)—introduces an additional hydrogen bond donor that alters both solution-phase aggregation and target-binding pharmacophore geometry. The 2-nitro substitution ortho to the amide carbonyl creates a six-membered intramolecular hydrogen-bonding motif between the nitro oxygen and the amide N–H that is geometrically impossible in the 3-nitro and 4-nitro isomers, potentially constraining the conformational ensemble available for molecular recognition [1]. Consequently, procurement of a positional isomer or des-hydroxy analog as a substitute for CAS 312527-26-7 introduces uncharacterized changes in solubility, stability, binding mode, or spectroscopic signature that can invalidate comparative structure–activity analyses and screening hit follow-up campaigns.

Quantitative Differentiation Evidence for N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide (312527-26-7) Versus Closest Analogs


Crystal System and Space Group Divergence Driven by Ortho-Nitro Steric Constraint: o-NO₂ vs m-NO₂ vs p-NO₂

In the structurally analogous N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide series (lacking the 4-hydroxyphenyl substituent), the ortho-nitro (o-NO₂) derivative crystallizes in the monoclinic P2₁/n space group with a measurably distorted molecular geometry attributable to steric hindrance between the ortho-nitro group and the amide carbonyl, deviating substantially from the near-planar conformations of the meta-nitro (C2/c) and the orthorhombic Pbcn para-nitro (p-NO₂) congeners [1]. The o-NO₂ derivative's crystal packing is dominated by dispersion forces including π–π interactions, contrasting with the electrostatic attraction-dominated packing of the m-NO₂ derivative, which also exhibits elevated asphericity indicative of marked directional anisotropy [1]. Although these data come from the simpler des-hydroxy series, the ortho-nitro steric and electronic effects are intrinsic to the 2-nitrobenzamide pharmacophore and are expected to persist—and be further modulated—in the 4-hydroxyphenyl-containing target compound 312527-26-7 [1].

Solid-state chemistry Crystal engineering Polymorph risk assessment

Intramolecular Hydrogen-Bonding Capacity: Ortho-Nitro Enables a Six-Membered Ring Motif Absent in Meta- and Para-Nitro Isomers

The ortho-nitro group in 312527-26-7 is positioned such that one nitro oxygen can form a six-membered intramolecular hydrogen bond with the amide N–H proton (N–H···O–N=O), creating a pseudo-ring that rigidifies the benzamide torsion angle and reduces the number of accessible low-energy conformers. This intramolecular H-bond motif is geometrically precluded in the 3-nitro (meta) and 4-nitro (para) positional isomers, where the nitro-to-amide distance exceeds the ~2.9 Å required for effective N–H···O hydrogen bonding [1][2]. In the crystal structure of the closely related o-NO₂ N-(benzo[d]thiazol-2-yl)benzamide, this interaction was directly implicated in the observed molecular distortion from planarity, with the amide group twisted out of the benzothiazole plane [1]. The presence of the additional 4-hydroxyl H-bond donor in 312527-26-7 provides a second, competing H-bond site not present in the simpler des-hydroxy series, potentially enabling solvent-dependent conformational switching not available to the 3-nitro or 4-nitro comparators [2].

Conformational analysis Molecular recognition Pharmacophore modeling

Absorption and Fluorescence Property Tuning by Nitro Position: Ortho-Nitro as a Fluorescence Quencher vs Meta/Para as Partial Emitters

In the comparative photophysical study of the des-hydroxy N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide series, the ortho-nitro substitution produced distinct UV-Vis absorption and fluorescence behavior relative to the meta- and para-nitro isomers, with the o-NO₂ derivative exhibiting the weakest fluorescence emission due to enhanced non-radiative decay facilitated by the sterically-driven molecular distortion and the proximity of the electron-withdrawing nitro group to the benzothiazole fluorophore [1]. This fluorescence-quenching property of ortho-nitrobenzamide derivatives has been exploited in the development of fluorogenic substrates for bacterial nitroreductase detection, where enzymatic reduction of the nitro group to an amine restores fluorescence [2]. While the 4-hydroxyphenyl substituent in 312527-26-7 introduces an additional chromophoric element (phenolic absorption at ~280–320 nm, pH-dependent), the fundamental ortho-nitro fluorescence-quenching mechanism is expected to be retained based on the conserved 2-nitrobenzamide-benzothiazole core, differentiating 312527-26-7 from its 3-nitro and 4-nitro congeners which may show higher residual fluorescence [1][2].

Photophysics Spectroscopic probe design Nitroreductase substrate

Commercial Availability and Cost Comparison Across Positional Isomer and Regioisomer Variants

Commercial sourcing data collected from vendor listings indicate that CAS 312527-26-7 (2-nitro isomer) is available at a price of approximately $250 for 1 mg, $278 for 5 mg, and $298 for 10 mg, with a 1-week lead time from at least one specialty vendor . In contrast, the closely related N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-nitrobenzamide (meta-nitro isomer) is listed as a catalog compound by at least one vendor (ChemDiv) without publicly posted pricing, likely requiring custom quotation . The regioisomer N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-nitrobenzamide (CAS 332152-81-5, para-nitro with 3-hydroxy substitution) is available from Fluorochem with posted pricing, but its altered hydroxyl position changes the hydrogen-bond network relative to the 4-hydroxy-2-nitro target compound . These supply-chain asymmetries mean that the 2-nitro isomer 312527-26-7 occupies a unique position: it is the isomer for which transparent, per-milligram pricing is most readily accessible, facilitating budget estimation for hit-validation or SAR expansion studies .

Procurement Supply chain Cost efficiency

Computed Physicochemical Descriptor Comparison: 2-Nitro vs 3-Nitro vs 4-Nitro Positional Isomers and Des-Hydroxy Analog

Computed molecular descriptors from PubChem reveal that all three nitro positional isomers (2-NO₂, 3-NO₂, 4-NO₂) of the benzothiazol-2-yl-4-hydroxyphenyl-nitrobenzamide series share identical molecular weight (391.4 g/mol), molecular formula (C₂₀H₁₃N₃O₄S), hydrogen bond donor count (2), hydrogen bond acceptor count (6), rotatable bond count (3), and topological polar surface area (136 Ų), rendering them indistinguishable by standard 2D drug-likeness filters alone [1][2]. However, the computed XLogP3 value of 4.3 for 312527-26-7, combined with its pKa of ~8.03 (predicted for the phenolic –OH), indicates that the compound exists predominantly in the neutral phenol form at physiological pH, with the ionized phenolate form emerging above pH 8 [1]. In contrast, the des-hydroxy analog N-(1,3-benzothiazol-2-yl)-2-nitrobenzamide (CAS 35353-21-0, MW 299.3) lacks a hydrogen bond donor entirely, reducing its aqueous solubility potential and altering its protein-binding pharmacophore by removing the H-bond donor that often engages kinase hinge regions or catalytic site residues in benzothiazole-containing inhibitors [3]. This highlights that while the 2-nitro positional isomers cannot be distinguished by simple 2D descriptors, the presence or absence of the 4-hydroxyl group is a critical discontinuous variable for biological activity.

Drug-likeness ADME prediction Library design

Optimal Research and Industrial Application Scenarios for N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide (312527-26-7)


Nitroreductase-Responsive Fluorogenic Probe Development and Antimicrobial Resistance Diagnostics

The ortho-nitro substitution pattern of 312527-26-7, which acts as an efficient fluorescence quencher of the benzothiazole-hydroxyphenyl fluorophore, positions this compound as a candidate scaffold for designing turn-on fluorescent probes for bacterial nitroreductase (NTR) activity. NTR expression is a hallmark of certain antibiotic-resistant bacterial strains, and fluorogenic substrates based on 2-nitrobenzamide-benzothiazole hybrids have been validated for detecting clinically important pathogens [1]. The presence of the 4-hydroxyl group offers a convenient synthetic handle for further derivatization (e.g., esterification or etherification) to tune cellular permeability, while the 2-nitro group serves as the enzyme-labile quencher whose reduction to 2-amino restores fluorescence. Compared to 4-nitrobenzamide-based probes, the ortho-nitro isomer is expected to provide lower background fluorescence and a superior signal-to-noise ratio post-reduction, based on class-level photophysical evidence .

Kinase Inhibitor Hit Expansion via Benzothiazole-Benzamide Pharmacophore Optimization

The benzothiazole-benzamide core has been identified in patent literature (e.g., EP 3842422) as a privileged scaffold for LRRK2 kinase inhibition, relevant to Parkinson's disease drug discovery [1]. The specific combination in 312527-26-7—a 2-nitrobenzamide with a 4-hydroxyphenyl linker—offers a distinct vector for structure–activity relationship (SAR) exploration, as the ortho-nitro group constrains the amide conformation via intramolecular hydrogen bonding while the 4-hydroxyl provides a polar H-bond donor that can be exploited for target engagement or systematically derivatized to map kinase pocket polarity. The defined conformational restriction of the 2-nitro isomer, relative to the more flexible 3-nitro and 4-nitro comparators, is advantageous for obtaining interpretable SAR where conformational entropy contributions are minimized .

Solid-State Materials Chemistry: Crystal Engineering with Tunable Intermolecular Interaction Networks

The established divergence in crystal packing forces between ortho-nitro (dispersion-dominated) and meta-nitro (electrostatic-dominated) benzothiazole-benzamide derivatives [1] suggests that 312527-26-7, with its additional 4-hydroxyl H-bond donor, may serve as a building block for co-crystal or salt screening campaigns where tuning the balance between dispersion, electrostatic, and hydrogen-bonding interactions is desired. The ortho-nitro group's steric demand and the two H-bond donors (phenolic –OH and amide –NH) provide at least three distinct supramolecular synthon motifs that can be systematically engaged with co-formers. This differentiates 312527-26-7 from its 3-nitro and 4-nitro isomers, which present altered geometric and electronic profiles for intermolecular interaction [1].

Analytical Reference Standard for Positional Isomer Discrimination in Benzothiazole Library QC

Because the 2-nitro, 3-nitro, and 4-nitro positional isomers of the benzothiazol-2-yl-4-hydroxyphenyl-nitrobenzamide series are indistinguishable by molecular weight, formula, and standard 2D computed descriptors [1], 312527-26-7 can serve as a qualified reference standard for developing and validating orthogonal analytical methods (e.g., HPLC with UV/Vis diode array detection, ¹H NMR, or ion mobility spectrometry) capable of resolving these isomers. Its commercial availability with transparent pricing and defined lead times makes it a practical choice for establishing retention time libraries, spectral databases, or impurity profiling protocols in high-throughput screening (HTS) compound management workflows where isomeric contamination could generate false-positive or false-negative screening results.

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.